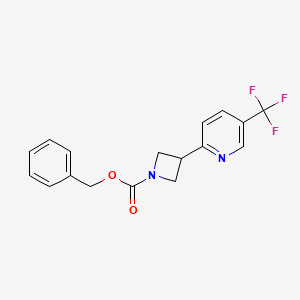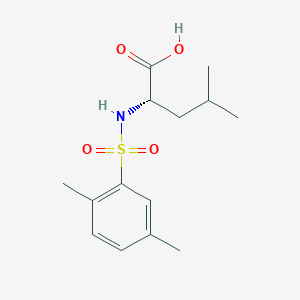
((2,5-dimethylphenyl)sulfonyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- is a compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol It is a derivative of leucine, an essential amino acid, and contains a sulfonyl group attached to a 2,5-dimethylphenyl ring
Vorbereitungsmethoden
The synthesis of LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- typically involves the reaction of leucine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent leucine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on amino acids and proteins.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their function. This can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- include other sulfonyl derivatives of amino acids, such as:
- LEUCINE,N-[(2,4-DIMETHYLPHENYL)SULFONYL]
- LEUCINE,N-[(3,5-DIMETHYLPHENYL)SULFONYL]
- LEUCINE,N-[(2,6-DIMETHYLPHENYL)SULFONYL]
These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C14H21NO4S |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
YKLYILQBCOVJHM-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



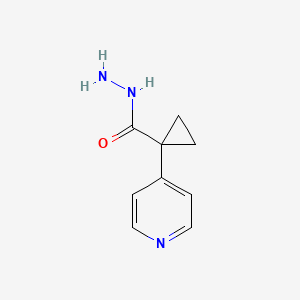
![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
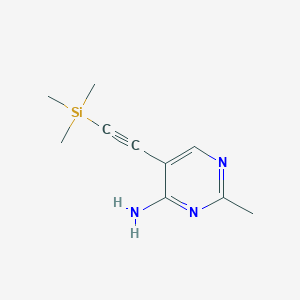


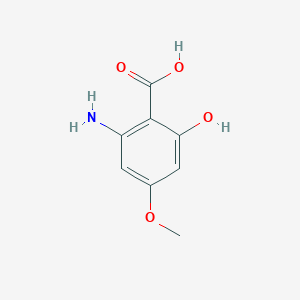

![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

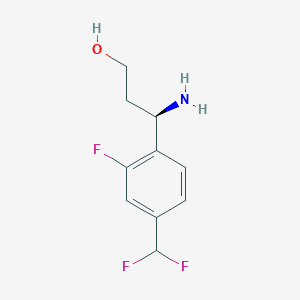
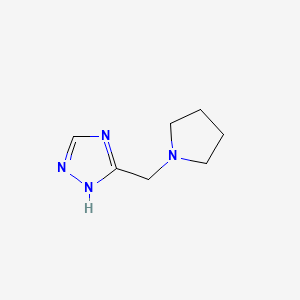
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
